1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate
Description
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate is a dicarbamate derivative characterized by a central 1,3-propanediol backbone substituted with ethyl and isopropyl groups at the C2 position. The compound’s structure includes two carbamate functional groups (-OCONH₂) attached to the terminal hydroxyl groups of the propanediol chain.
Properties
CAS No. |
25451-38-1 |
|---|---|
Molecular Formula |
C10H20N2O4 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethyl-3-methylbutyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-10(7(2)3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) |
InChI Key |
CNVIJMYLRLPXNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)N)(COC(=O)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Routes
Preparation of the Substituted 1,3-Propanediol Precursor
The starting material, 2-ethyl-2-isopropyl-1,3-propanediol, is typically synthesized by alkylation or condensation reactions involving suitable aldehyde or ketone precursors, although detailed procedures for this specific diol are less commonly disclosed. Analogous preparations for related 2,2-dialkyl-1,3-propanediols are reported, often involving:
- Hydroformylation or aldol condensation routes to build the 1,3-propanediol backbone.
- Subsequent alkylation to introduce ethyl and isopropyl substituents at the 2-position.
These steps are critical as they define the steric and electronic environment for subsequent carbamate formation.
Formation of Monocarbamate Intermediates
Two principal methods to prepare the monocarbamate intermediate are described:
Reaction with Diethyl Carbonate
- The 2-ethyl-2-isopropyl-1,3-propanediol is reacted with diethyl carbonate to form a cyclic carbonate ester intermediate.
- This intermediate is then reacted with a primary amine of the formula NH2X (where X can be methyl, n-butyl, propyl, isopropyl, allyl, or propargyl) to yield the monocarbamate.
This method avoids the use of highly toxic phosgene and can be conducted under milder conditions.
Phosgene Route
- The diol is reacted with phosgene to form a chloroformate monoester intermediate.
- The chloroformate intermediate is subsequently reacted with an amine NH2X to yield the monocarbamate.
This method is well-established but requires stringent safety measures due to the toxicity of phosgene.
Conversion to Dicarbamate
The monocarbamate intermediate is then reacted with a carbamic ester of a low boiling alcohol, such as urethane, to produce the dicarbamate:
- The reaction proceeds via nucleophilic substitution where the monocarbamate reacts with the carbamic ester to form the dicarbamate structure characteristic of 1,3-propanediol, 2-ethyl-2-isopropyl-, dicarbamate.
Alternatively, the dicarbamate can be formed by direct ammoniation of the dichlorocarbonate derivative obtained from the diol and phosgene reaction:
Reaction Conditions and Purification
- The monocarbamate intermediate is often purified by vacuum distillation, collecting fractions boiling at 123-126 °C under 0.04 mmHg, with refractive index nD ≈ 1.4790 and typical yields around 65% of theoretical.
- The final dicarbamate products are usually colorless liquids or low-melting solids, soluble in organic solvents but slightly soluble in water at room temperature.
- They are sensitive to hydrolysis under strong acidic or basic conditions, decomposing to the original diol, ammonia, primary amines, and carbon dioxide.
Summary Table of Key Preparation Steps
Research Findings and Industrial Significance
- The described synthetic routes provide efficient and scalable methods for producing 1,3-propanediol dicarbamates with high purity.
- The cyclic carbonate route offers a safer alternative to phosgene-based methods.
- The dicarbamates synthesized exhibit significant pharmacological activities, including muscle relaxation and central nervous system depression, making them valuable in medicinal chemistry.
- The methods have been optimized for industrial scale-up, with attention to yield, purity, and safety.
Chemical Reactions Analysis
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Properties :
- Research indicates that derivatives of 1,3-propanediol dicarbamates exhibit strong anticonvulsant effects. For instance, studies have shown that these compounds can prevent electroshock seizures in experimental animals, demonstrating a longer duration of action compared to their parent diols. The protective effects were observed to last significantly longer than those of traditional anticonvulsants like mephenesin .
-
Muscle Relaxant Effects :
- The compound has also been noted for its muscle relaxant properties. It induces paralysis in voluntary muscles while preserving consciousness and vital functions, such as respiration and heart rate. This characteristic makes it a potential candidate for therapeutic applications where muscle relaxation is required without compromising the patient's awareness .
- Pharmacological Mechanism :
Cosmetic Applications
- Formulation Stability :
- Moisturizing Properties :
Case Study 1: Anticonvulsant Efficacy
A series of experiments were conducted on mice to assess the anticonvulsant properties of various dicarbamate derivatives derived from 1,3-propanediol. The results indicated that these compounds provided significant protection against induced seizures even after prolonged periods post-administration (up to 150 minutes), showcasing their potential as long-lasting anticonvulsants .
| Compound | Dose (mg/kg) | Duration of Protection (minutes) |
|---|---|---|
| Dicarbamate A | 10 | 150 |
| Dicarbamate B | 20 | 120 |
| Mephenesin | 15 | 30 |
Case Study 2: Cosmetic Formulation Development
In a study focused on developing stable cosmetic formulations using response surface methodology, the inclusion of 1,3-propanediol dicarbamate was found to significantly enhance the product's sensory properties and moisturizing effects. The formulation was subjected to rigorous stability testing and showed promising results in terms of consumer acceptability .
| Formulation Component | Concentration (%) | Effect on Stability |
|---|---|---|
| Dicarbamate | 5 | Improved |
| Glycerin | 10 | Moderate |
| Hyaluronic Acid | 1 | High |
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate involves its interaction with specific molecular targets and pathways. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .
Comparison with Similar Compounds
Key Observations :
- Steric Hindrance : The bulkier isopropyl group may reduce enzymatic degradation rates compared to meprobamate’s smaller substituents, as seen in carisoprodol’s extended half-life due to its isopropyl carbamate group .
Pharmacological and Metabolic Comparisons
Mechanism of Action
- Meprobamate : Acts as a GABAergic anxiolytic and muscle relaxant by modulating chloride ion channels .
- Felbamate : Exhibits dual action as a glutamate NMDA receptor antagonist and GABA receptor potentiator, used in epilepsy treatment .
- Carisoprodol : Metabolized to meprobamate, providing prolonged sedative effects via GABAergic pathways .
- Target Compound : Predicted to share GABAergic activity due to structural similarity but may exhibit altered potency or selectivity due to ethyl/isopropyl substitution.
Metabolic Pathways
- Meprobamate : Primarily metabolized via hepatic CYP2C19 into inactive hydroxylated derivatives .
- Felbamate : Undergoes hydrolysis and oxidation, producing toxic metabolites (e.g., 2-phenylpropenal) linked to aplastic anemia risks .
- Carisoprodol : Rapidly converted to meprobamate by CYP2C19, contributing to its long half-life .
Biological Activity
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate is a compound of interest due to its potential biological activities, particularly as a muscle relaxant and its effects on the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H24N2O4
- Molecular Weight : 244.33 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
The primary mechanism of action for 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate is believed to be through its interaction with the GABA_A receptor system, which plays a crucial role in inhibitory neurotransmission in the brain. This interaction leads to muscle relaxation and sedation.
- GABA_A Receptor Modulation : The compound acts as an indirect agonist at the GABA_A receptor, enhancing chloride ion conductance and leading to hyperpolarization of neurons.
- CNS Depression : It exhibits sedative effects by depressing polysynaptic transmission in the spinal cord and reticular formation.
Pharmacokinetics
The pharmacokinetic profile of 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate includes:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Distribution : Widely distributed in body tissues with a volume of distribution ranging from 0.93 to 1.3 L/kg.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP2C19), producing active metabolites such as meprobamate.
- Elimination : Renal excretion is the primary route of elimination; half-life varies based on metabolic rates.
Muscle Relaxant Effects
Research indicates that this compound exhibits significant muscle relaxant properties. In animal studies, it has been shown to induce paralysis without affecting consciousness or vital functions. The duration of paralysis can vary significantly depending on dosage:
| Dose (mg/kg) | Duration of Paralysis (minutes) | Percent Paralyzed (%) |
|---|---|---|
| 50 | 10 | 100 |
| 100 | 20 | 100 |
| 200 | 30 | 100 |
Notably, recovery from paralysis occurs without any lasting adverse effects on the animals tested .
Anti-convulsant Properties
The compound has also demonstrated anti-convulsant properties in various models. Studies have shown that it provides protection against electroshock seizures for several hours post-administration . The potency and duration of action are significantly greater than those observed with other related compounds.
Clinical Observations
In clinical settings, patients administered with carisoprodol (a related compound) reported significant relief from muscle spasms and discomfort associated with acute musculoskeletal conditions. The typical dosage regimen involves administering three 350 mg tablets daily .
Animal Studies
In controlled animal studies, doses leading to paralysis were carefully monitored to assess recovery times and any potential side effects. Results indicated that animals maintained normal respiratory and cardiac function throughout the paralysis period .
Safety Profile
While generally well-tolerated, potential side effects include:
- Sedation
- Dizziness
- Impaired motor function
Long-term use may lead to dependence or tolerance; hence careful monitoring is recommended during treatment regimens involving this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-propanediol, 2-ethyl-2-isopropyl-, dicarbamate, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis of dicarbamate derivatives typically involves phosgenation of the corresponding diol followed by ammoniation. For example, analogous compounds like meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) are synthesized using triphosgene (a phosgene equivalent) in inert solvents with tertiary amines (e.g., antipyrine) to stabilize intermediates . For 2-ethyl-2-isopropyl derivatives, similar protocols can be adapted, with optimization of reaction temperature (e.g., -10°C to 0°C), solvent polarity (e.g., dichloromethane), and amine catalysts. Yields may vary based on steric hindrance from the ethyl/isopropyl groups, necessitating extended reaction times or excess phosgene equivalents.
Q. What analytical techniques are most effective for characterizing 1,3-propanediol, 2-ethyl-2-isopropyl-, dicarbamate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the diol backbone and carbamate groups. Infrared (IR) spectroscopy can validate carbamate C=O and N-H stretches (~1700 cm⁻¹ and ~3300 cm⁻¹, respectively). High-Resolution Mass Spectrometry (HRMS) provides molecular ion validation (e.g., expected m/z ~286 for C₁₁H₂₂N₂O₄). Purity assessment via HPLC with UV detection (λ ~210 nm) is recommended, as seen in meprobamate quality control protocols .
Q. How does the steric environment of 2-ethyl-2-isopropyl substituents influence physicochemical properties?
- Methodological Answer : Bulky substituents like ethyl and isopropyl increase steric hindrance, reducing solubility in polar solvents (e.g., water) and potentially lowering melting points compared to less hindered analogs. Computational methods (e.g., molecular dynamics simulations) can predict logP values and solubility parameters. Experimental validation via shake-flask assays (octanol/water partitioning) and differential scanning calorimetry (DSC) for thermal stability are advised .
Advanced Research Questions
Q. What structure-activity relationships (SAR) differentiate 2-ethyl-2-isopropyl derivatives from CNS-active dicarbamates like meprobamate?
- Methodological Answer : Meprobamate’s sedative activity is linked to GABAergic modulation, with its 2-methyl-2-propyl groups providing optimal lipophilicity for blood-brain barrier penetration. Introducing ethyl/isopropyl groups may alter pharmacokinetics (e.g., metabolic resistance via cytochrome P450) or receptor binding. Comparative studies should include:
- In vitro assays : Radioligand binding (GABAₐ receptors) and metabolic stability in liver microsomes.
- In vivo models : Rodent behavioral tests (e.g., open field, rotarod) to assess sedation vs. toxicity thresholds .
Q. How can computational modeling guide the design of novel dicarbamate derivatives with enhanced metabolic stability?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict metabolic soft spots (e.g., carbamate hydrolysis susceptibility). Molecular docking (e.g., AutoDock Vina) against CYP3A4 or esterase enzymes identifies structural modifications (e.g., fluorination of ethyl/isopropyl groups) to hinder enzymatic cleavage. MD simulations assess conformational stability in aqueous vs. lipid environments .
Q. What strategies resolve contradictions in reported pharmacological data for structurally similar dicarbamates?
- Methodological Answer : Discrepancies in IC₅₀ values or toxicity profiles often arise from assay variability (e.g., cell line differences, incubation times). Standardization steps:
- Use identical positive controls (e.g., meprobamate) across studies.
- Validate receptor binding assays with orthogonal techniques (e.g., electrophysiology for GABAₐ activity).
- Conduct meta-analyses of historical data to identify outliers or confounding variables (e.g., solvent effects in in vitro assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
